4'-{[11-(Thiophen-3-yl)undecyl]oxy}[1,1'-biphenyl]-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-{[11-(Thiophen-3-yl)undecyl]oxy}[1,1’-biphenyl]-4-ol is a complex organic compound that features a biphenyl core with a thiophene-substituted undecyl chain and a hydroxyl group. This compound is of interest due to its unique structural properties, which make it suitable for various applications in materials science and chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-{[11-(Thiophen-3-yl)undecyl]oxy}[1,1’-biphenyl]-4-ol typically involves several steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized using Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halogenated biphenyl in the presence of a palladium catalyst.
Attachment of the Thiophene-Substituted Undecyl Chain: The thiophene-substituted undecyl chain can be introduced through a nucleophilic substitution reaction, where the thiophene group is attached to the undecyl chain, followed by the attachment to the biphenyl core.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through a hydroxylation reaction, typically using a hydroxylating agent such as hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the above synthetic routes, optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4’-{[11-(Thiophen-3-yl)undecyl]oxy}[1,1’-biphenyl]-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the thiophene ring.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxygenated or reduced thiophene derivatives.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Scientific Research Applications
4’-{[11-(Thiophen-3-yl)undecyl]oxy}[1,1’-biphenyl]-4-ol has several scientific research applications:
Materials Science: Used in the development of self-assembled monolayers for surface modification and as adhesion promoters between metal oxides and polythiophene layers.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 4’-{[11-(Thiophen-3-yl)undecyl]oxy}[1,1’-biphenyl]-4-ol involves its interaction with molecular targets through its functional groups:
Hydroxyl Group: Can form hydrogen bonds with biological molecules, influencing their activity.
Thiophene Ring: Can participate in π-π interactions and electron transfer processes, affecting electronic properties.
Biphenyl Core: Provides structural rigidity and can interact with various molecular targets through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dihydroxybiphenyl: Lacks the thiophene-substituted undecyl chain, making it less versatile in applications requiring long-chain substituents.
4’-{[11-(Thiophen-3-yl)undecyl]oxy}biphenyl: Similar structure but lacks the hydroxyl group, affecting its hydrogen bonding capabilities.
Uniqueness
4’-{[11-(Thiophen-3-yl)undecyl]oxy}[1,1’-biphenyl]-4-ol is unique due to its combination of a biphenyl core, a thiophene-substituted undecyl chain, and a hydroxyl group. This combination provides a balance of structural rigidity, electronic properties, and hydrogen bonding capabilities, making it suitable for a wide range of applications .
Properties
CAS No. |
189621-30-5 |
---|---|
Molecular Formula |
C27H34O2S |
Molecular Weight |
422.6 g/mol |
IUPAC Name |
4-[4-(11-thiophen-3-ylundecoxy)phenyl]phenol |
InChI |
InChI=1S/C27H34O2S/c28-26-15-11-24(12-16-26)25-13-17-27(18-14-25)29-20-9-7-5-3-1-2-4-6-8-10-23-19-21-30-22-23/h11-19,21-22,28H,1-10,20H2 |
InChI Key |
JNSUSJTWPDQRAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)OCCCCCCCCCCCC3=CSC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.